PROTAC TYK2 degrader-1

Beschreibung

BenchChem offers high-quality PROTAC TYK2 degrader-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC TYK2 degrader-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C40H41N13O7 |

|---|---|

Molekulargewicht |

815.8 g/mol |

IUPAC-Name |

6-[[5-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-2-pyridinyl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |

InChI |

InChI=1S/C40H41N13O7/c1-41-38(57)33-27(46-26-12-8-10-24(34(26)60-3)35-45-21-52(2)51-35)19-30(49-50-33)47-29-15-13-22(20-44-29)36(55)43-18-6-4-5-17-42-25-11-7-9-23-32(25)40(59)53(39(23)58)28-14-16-31(54)48-37(28)56/h7-13,15,19-21,28,42H,4-6,14,16-18H2,1-3H3,(H,41,57)(H,43,55)(H,48,54,56)(H2,44,46,47,49) |

InChI-Schlüssel |

BNTMVRWLSZXCGH-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to PROTAC TYK2 Degrader-1: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of PROTAC TYK2 degrader-1, a potent and selective degrader of Tyrosine Kinase 2 (TYK2). This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who are interested in the development of targeted protein degraders.

Introduction to TYK2 and Targeted Protein Degradation

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2][3] These signaling cascades are integral to the immune response, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][3][4]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[5][6] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6]

PROTAC TYK2 Degrader-1: Structure and Properties

PROTAC TYK2 degrader-1, also referred to as PROTAC TYK2 degradation agent-1, is a highly potent and selective degrader of TYK2.[8]

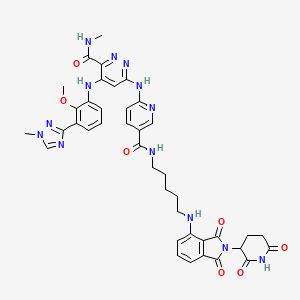

Chemical Structure:

The chemical structure of PROTAC TYK2 degrader-1 is presented below. It is comprised of a TYK2-binding moiety, a linker, and a cereblon (CRBN) E3 ligase-recruiting ligand (a thalidomide derivative).

Image of the chemical structure of PROTAC TYK2 degrader-1 would be placed here.

Chemical Information:

| Property | Value |

| IUPAC Name | 6-[[5-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-2-pyridinyl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |

| Molecular Formula | C40H41N13O7 |

| Molecular Weight | 815.8 g/mol |

| CAS Number | 2770470-20-5 |

Synthesis of PROTAC TYK2 Degrader-1

The synthesis of PROTAC TYK2 degrader-1 involves a multi-step process that couples the TYK2 binder, the linker, and the E3 ligase ligand. While a detailed, step-by-step protocol for this specific molecule is not publicly available in the format of a whitepaper, the general principles of PROTAC synthesis can be applied. The synthesis would typically involve the preparation of three key building blocks:

-

TYK2 Ligand: A derivative of a known TYK2 inhibitor, such as deucravacitinib, functionalized with a suitable handle for linker attachment.

-

E3 Ligase Ligand: A derivative of thalidomide, also functionalized for linker conjugation.

-

Linker: A bifunctional molecule, often a polyethylene glycol (PEG) or alkyl chain of varying length, with reactive groups at both ends to connect the two ligands.

The final steps would involve the sequential coupling of these components, followed by purification and characterization. A general synthetic workflow is depicted below.

Biological Activity and Quantitative Data

PROTAC TYK2 degrader-1 has been shown to be a highly effective and selective degrader of TYK2.

| Parameter | Value | Cell Line | Assay | Reference |

| DC50 | 14 nM | - | - | |

| Dmax | >60% | - | - |

DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Western Blotting for TYK2 Degradation

This protocol outlines the general steps for assessing the degradation of TYK2 in cells treated with PROTAC TYK2 degrader-1.

Materials:

-

Cell line expressing TYK2 (e.g., human T-cell lines)

-

PROTAC TYK2 degrader-1

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TYK2

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of PROTAC TYK2 degrader-1 for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Denature the proteins by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against TYK2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Repeat the washing steps.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the TYK2 signal to the loading control. Calculate the percentage of TYK2 degradation relative to the vehicle-treated control.

Signaling Pathways and Mechanism of Action

TYK2 Signaling Pathway

TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.[1][2][3]

PROTAC Mechanism of Action

PROTAC TYK2 degrader-1 functions by hijacking the ubiquitin-proteasome system to induce the degradation of TYK2.[5][6] The PROTAC molecule simultaneously binds to TYK2 and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of TYK2. The resulting polyubiquitinated TYK2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.[5]

Conclusion

PROTAC TYK2 degrader-1 is a powerful chemical tool for studying the biological functions of TYK2 and holds significant therapeutic potential for the treatment of autoimmune and inflammatory diseases. Its high potency and selectivity make it an attractive candidate for further preclinical and clinical development. This guide provides a foundational understanding of its structure, synthesis, and biological activity to aid researchers in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

The Advent of TYK2 Degraders: A Technical Guide to Eliminating a Key Inflammatory Mediator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key inflammatory cytokines.[1][2] Its role in pathways driven by interleukin (IL)-12, IL-23, and Type I interferons (IFNs) has established it as a compelling therapeutic target for a range of autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[3][4][5]

Traditional therapeutic approaches have focused on the development of small-molecule inhibitors that block the kinase activity of TYK2.[6] While clinically successful, as exemplified by the allosteric inhibitor deucravacitinib, these agents only modulate the enzyme's catalytic function.[7] They do not address the kinase-independent scaffolding function of TYK2, which is also implicated in pro-inflammatory signaling and cytokine receptor stability.[7] Furthermore, achieving high selectivity for TYK2 over other highly homologous JAK family members (JAK1, JAK2, JAK3) with active site inhibitors has been a significant challenge, raising concerns about potential off-target effects and associated adverse events.[7][8]

Targeted protein degradation (TPD) has emerged as a powerful new therapeutic modality that offers a distinct and potentially superior approach.[9] Technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues utilize the cell's own ubiquitin-proteasome system to selectively eliminate a target protein entirely, rather than just inhibiting its function.[10][11] By inducing the degradation of TYK2, this strategy aims to abolish both its catalytic and non-catalytic scaffolding functions, potentially leading to a more profound and durable therapeutic effect that recapitulates the biology of human TYK2 loss-of-function.[12] This guide provides a technical overview of the discovery, characterization, and core methodologies behind the development of potent and selective TYK2 degraders.

The TYK2 Signaling Pathway

TYK2 is an intracellular kinase that associates with the cytoplasmic domains of specific cytokine receptors.[4] It functions as a critical component of the JAK-STAT signaling pathway. This pathway is initiated when a cytokine, such as IL-12, IL-23, or Type I IFN, binds to its corresponding receptor, inducing receptor dimerization.[2][4] This brings the associated TYK2 and another JAK family member (typically JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation.[2][4]

The activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.[4][13] Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of a multitude of genes involved in inflammation, immune cell differentiation, and proliferation.[1][4]

Caption: Canonical TYK2-mediated JAK-STAT signaling pathway.

Mechanism of Action: Targeted Degradation via PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein disposal.[10] A TYK2 PROTAC consists of three key components:

-

A ligand that binds to TYK2, often targeting the allosteric pseudokinase (JH2) domain for selectivity.[7][14]

-

A linker of optimized length and composition.

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7][14]

The PROTAC simultaneously binds to both TYK2 and the E3 ligase, forming a ternary complex.[10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the TYK2 protein. The poly-ubiquitinated TYK2 is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another TYK2 protein, acting in a catalytic manner.[11]

Caption: Mechanism of Action for a TYK2 PROTAC degrader.

Quantitative Data on Potent and Selective TYK2 Degraders

The discovery of TYK2 degraders involves extensive optimization of the target binder, linker, and E3 ligase ligand to achieve high potency, selectivity, and favorable drug-like properties. The tables below summarize key quantitative data for representative TYK2 degraders from recent literature.

Table 1: In Vitro Degradation Potency and Efficacy

| Compound ID | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |

|---|---|---|---|---|---|

| 15t | CRBN | Jurkat | 0.42 | >95 | [7][15][16] |

| 5 | VHL | Jurkat | Moderate Activity | N/A | [14] |

| 37 | VHL | Jurkat | Potent Activity | N/A | [14] |

| KT-294 | Not Disclosed | Human Primary Cells | Picomolar | N/A | [12] |

| Exemplified PROTAC | Not Disclosed | OCI-Ly10, PBMC | ≤1 | N/A | [17] |

DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein.[18] Dₘₐₓ: The maximum percentage of protein degradation achievable.[18]

Table 2: Selectivity Profile of TYK2 Degraders

| Compound ID | Target Domain | Binding Selectivity (IC₅₀) | Cellular Selectivity | Citation |

|---|---|---|---|---|

| 15t | TYK2-JH2 | >80-fold vs. JAK1-JH2; >10,000 nM vs. JAK1/2/3 JH1 | No degradation of other JAKs observed. Did not inhibit JAK1/JAK2-dependent signaling. | [7] |

| 5 | TYK2-JH2 | N/A | No effect on JAK1, JAK2, or JAK3 protein levels in Jurkat cells. | [14] |

| KT-294 | TYK2 | Exquisitely selective. | Spares IL-10/IL-22 signaling (unlike some inhibitors). | [12] |

Selectivity is crucial to avoid adverse effects associated with the inhibition of other JAK family members.

Table 3: In Vivo Efficacy of a Lead TYK2 Degrader

| Compound ID | Animal Model | Dosing | Key Outcomes | Citation |

|---|

| 15t | Imiquimod-induced murine psoriasis model | 5 mg/kg, daily, intraperitoneal | - Significant reduction in Psoriasis Area and Severity Index (PASI) score.- Reduced expression of IL-17, IL-23, and IFN-α in serum and skin. |[7][16] |

Experimental Protocols and Workflows

The characterization of TYK2 degraders requires a suite of biochemical, cellular, and in vivo assays to determine potency, selectivity, mechanism of action, and therapeutic efficacy.

Caption: A typical experimental workflow for TYK2 degrader characterization.

Detailed Methodologies

1. Cellular TYK2 Degradation Assay (Western Blot)

-

Objective: To quantify the dose-dependent degradation of TYK2 protein.

-

Protocol:

-

Cell Culture: Culture human immune cells (e.g., Jurkat T cells, PBMCs) in appropriate media.

-

Compound Treatment: Seed cells in multi-well plates and treat with a serial dilution of the TYK2 degrader for a specified time (e.g., 10-24 hours).[7]

-

Cell Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for TYK2. A housekeeping protein (e.g., β-actin, GAPDH) should be probed as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify band intensities using densitometry. Normalize TYK2 levels to the loading control and express as a percentage of the vehicle-treated control. Plot the data to determine DC₅₀ and Dₘₐₓ values.[19]

-

2. JH2 Binding Affinity Assay (HTRF)

-

Objective: To measure the binding affinity of the degrader to the TYK2 pseudokinase (JH2) domain and assess selectivity versus other JAK JH2 domains.[7]

-

Protocol:

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. It measures the displacement of a fluorophore-labeled probe from the target protein by the test compound.[20]

-

Reagents: Recombinant TYK2-JH2 protein, a fluorescently-labeled tracer that binds to the JH2 domain, and terbium-conjugated anti-tag antibody.

-

Procedure: In a microplate, incubate the TYK2-JH2 protein with the anti-tag antibody and varying concentrations of the test compound. Add the fluorescent tracer.

-

Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.

-

Analysis: The ratio of the two emission signals is calculated. A decrease in the HTRF signal indicates displacement of the tracer by the compound. Plot the signal against the compound concentration to calculate the IC₅₀ value.[7]

-

3. Downstream Signaling Inhibition Assay (pSTAT Flow Cytometry)

-

Objective: To confirm that TYK2 degradation leads to functional inhibition of downstream cytokine signaling.

-

Protocol:

-

Cell Treatment: Pre-treat human whole blood or isolated PBMCs with the TYK2 degrader for a sufficient duration to induce degradation.

-

Cytokine Stimulation: Stimulate the cells with a TYK2-dependent cytokine (e.g., IFN-α for pSTAT1, IL-12 for pSTAT4) for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol to allow intracellular antibody staining.

-

Staining: Stain cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT1-AF647).

-

Analysis: Analyze the cells using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the pSTAT signal is measured to quantify the level of signaling in response to the cytokine. A reduction in gMFI in degrader-treated cells indicates functional pathway inhibition.

-

4. In Vivo Psoriasis Model (Imiquimod-induced)

-

Objective: To evaluate the therapeutic efficacy of a TYK2 degrader in a relevant animal model of inflammatory skin disease.[7]

-

Protocol:

-

Model Induction: Topically apply imiquimod (IMQ) cream daily to the shaved back skin of mice (e.g., C57BL/6) for 6-7 consecutive days to induce a psoriasis-like skin inflammation.[7]

-

Compound Administration: Administer the TYK2 degrader or vehicle control to the mice via a relevant route (e.g., intraperitoneal, oral) daily throughout the IMQ treatment period.[7]

-

Efficacy Assessment:

-

Clinical Scoring: Monitor disease severity daily by scoring erythema (redness), scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[7]

-

Histology: At the end of the study, collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in skin tissue homogenates or serum using ELISA.[7]

-

-

Conclusion and Future Outlook

The development of potent and selective TYK2 degraders represents a significant advancement in the pursuit of novel therapies for autoimmune and inflammatory diseases. By eliminating the entire TYK2 protein, this approach overcomes the limitations of traditional inhibitors by ablating both the catalytic and critical scaffolding functions of the kinase. Early preclinical data for compounds like 15t and KT-294 demonstrate exceptional potency (sub-nanomolar to picomolar DC₅₀ values), high selectivity over other JAKs, and significant in vivo efficacy in disease models.[7][12]

Key advantages of TYK2 degradation include the potential for a more profound inhibition of TYK2-dependent pathways, particularly the Type I IFN pathway, which may be incompletely blocked by kinase inhibitors that do not disrupt the protein's scaffolding role.[12] This could translate to superior clinical efficacy in diseases with a strong IFN signature, such as lupus.

Challenges remain, particularly in optimizing the pharmacokinetic properties of these larger molecules to achieve good oral bioavailability.[7] However, the rapid progress in the field of targeted protein degradation is promising. As lead candidates like KT-294 advance towards clinical trials, the therapeutic potential of TYK2 degradation will be fully elucidated.[21] These innovative molecules hold the promise of delivering biologics-like efficacy in the convenience of an oral small molecule, potentially transforming the treatment landscape for patients with immune-mediated diseases.

References

- 1. bms.com [bms.com]

- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 4. revvity.com [revvity.com]

- 5. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]

- 6. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

- 12. kymeratx.com [kymeratx.com]

- 13. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]

- 18. researchgate.net [researchgate.net]

- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

PROTAC TYK2 Degrader-1: An In-Depth Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) that induce the degradation of Tyrosine Kinase 2 (TYK2) represent a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Unlike traditional small molecule inhibitors that only block the kinase activity of TYK2, PROTACs eliminate the entire protein, thereby ablating both its catalytic and scaffolding functions. This dual action leads to a more profound and sustained inhibition of downstream signaling pathways, particularly the IL-12, IL-23, and Type I Interferon (IFN) pathways, which are critical drivers of autoimmune pathology. This technical guide provides a comprehensive overview of the downstream signaling effects of a model PROTAC TYK2 degrader-1, with detailed data presentation, experimental protocols, and visual representations of the key molecular events.

Core Mechanism of Action

PROTAC TYK2 degraders are heterobifunctional molecules that consist of a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The PROTAC facilitates the formation of a ternary complex between TYK2 and the E3 ligase, leading to the polyubiquitination of TYK2 and its subsequent degradation by the proteasome. This event-driven pharmacology results in a sub-stoichiometric, catalytic degradation of the target protein.

Downstream Signaling Pathways Affected

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of several key cytokines implicated in autoimmune diseases.[1][2] By degrading TYK2, PROTACs effectively block these signaling cascades at their origin.

IL-23/IL-17 and IL-12 Signaling Pathways

The IL-23 and IL-12 pathways are central to the pathogenesis of diseases like psoriasis and inflammatory bowel disease.[3] TYK2, in partnership with other JAKs, mediates the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of the IL-23 and IL-12 receptors.[4] Degradation of TYK2 leads to a potent inhibition of STAT phosphorylation, thereby blocking the production of pro-inflammatory cytokines such as IL-17.[1][5]

Type I Interferon (IFN) Signaling Pathway

Type I IFNs are critical for antiviral responses but are also implicated in the pathology of diseases like systemic lupus erythematosus.[3] TYK2's scaffolding function is essential for the stability and signaling of the Type I IFN receptor (IFNAR).[1] Small molecule inhibitors that only target the kinase domain of TYK2 may not fully inhibit this pathway. In contrast, PROTAC-mediated degradation of TYK2 removes the entire protein, leading to a more complete blockade of Type I IFN signaling.[2][6]

Quantitative Data on Downstream Effects

The efficacy of PROTAC TYK2 degraders can be quantified by measuring their ability to degrade TYK2 and inhibit downstream signaling events.

| Parameter | Cell Line | Value | Description | Reference |

| TYK2 Degradation | ||||

| DC50 | Jurkat T-cells | 0.42 nM | Concentration for 50% maximal degradation of TYK2. | [1] |

| Dmax | Jurkat T-cells | >95% | Maximum percentage of TYK2 degradation. | [1] |

| Downstream Signaling Inhibition | ||||

| p-STAT4 IC50 (IL-12 stimulated) | Human PBMCs | 8.6 nM | Concentration for 50% inhibition of IL-12-induced STAT4 phosphorylation. | [1] |

| p-STAT3 IC50 (IL-6 stimulated) | Human PBMCs | >10,000 nM | Demonstrates selectivity over JAK1/2-dependent signaling. | [1] |

| IL-17A Reduction | Psoriatic Skin (in vivo) | 47-50% | Reduction in IL-17A levels after 16 weeks of treatment. | [5] |

| IL-19 Reduction | Psoriatic Skin (in vivo) | 72% | Reduction in IL-19 levels after 16 weeks of treatment. | [5] |

| Beta-defensin Reduction | Psoriatic Skin (in vivo) | 81-84% | Reduction in beta-defensin levels after 16 weeks of treatment. | [5] |

Experimental Protocols

Western Blotting for TYK2 Degradation

This protocol is used to quantify the extent of TYK2 protein degradation following treatment with a PROTAC degrader.

Methodology:

-

Cell Culture and Treatment: Jurkat T-cells are seeded at a density of 2 million cells per well in 6-well plates. Cells are treated with varying concentrations of the PROTAC TYK2 degrader-1 or DMSO as a vehicle control for a specified time (e.g., 10 hours).[1]

-

Cell Lysis: Cells are harvested, washed with PBS, and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for TYK2. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Chemiluminescent Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of TYK2 is normalized to the loading control.

Flow Cytometry for STAT Phosphorylation

This protocol measures the inhibition of cytokine-induced STAT phosphorylation in primary human cells.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Pre-treatment: PBMCs are pre-treated with various concentrations of the PROTAC TYK2 degrader-1 for a specified duration (e.g., 2 hours).

-

Cytokine Stimulation: Cells are then stimulated with a specific cytokine, such as IL-12 (for p-STAT4) or IFN-α (for p-STAT1), for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: The cells are fixed with a fixation buffer (e.g., paraformaldehyde) and then permeabilized with a permeabilization buffer (e.g., methanol) to allow intracellular antibody staining.

-

Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., PE-anti-p-STAT4) and cell surface markers to identify specific cell populations (e.g., FITC-anti-CD4 for T-helper cells).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of cells positive for the phosphorylated STAT protein within the target cell population.

Proteome-wide Selectivity Analysis

Label-free global protein quantitative proteomics can be performed to assess the selectivity of the PROTAC TYK2 degrader.[1]

Methodology:

-

Cell Treatment and Lysis: Jurkat cells are treated with the PROTAC TYK2 degrader-1 or DMSO for a specified time (e.g., 4 hours). The cells are then lysed, and the proteins are extracted.

-

Protein Digestion: The protein extracts are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment groups. The abundance of each protein in the PROTAC-treated sample is compared to the DMSO control to identify proteins that are significantly up- or down-regulated.

Conclusion

PROTAC TYK2 degraders offer a novel and highly effective approach to targeting the TYK2 signaling axis in autoimmune and inflammatory diseases. By inducing the degradation of the entire TYK2 protein, these molecules abrogate both its catalytic and scaffolding functions, leading to a more complete and sustained inhibition of downstream signaling pathways compared to traditional inhibitors. The data and protocols presented in this guide provide a framework for the continued investigation and development of this promising class of therapeutics. The high potency, selectivity, and differentiated mechanism of action of PROTAC TYK2 degraders position them as potentially best-in-class therapies for a variety of immune-mediated disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 3. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 6. kymeratx.com [kymeratx.com]

The Role of TYK2 Degradation in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for autoimmune diseases is rapidly evolving, with a significant shift in focus towards targeted protein degradation. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a compelling target due to its central role in the signaling pathways of key pro-inflammatory cytokines. While TYK2 inhibitors have shown clinical efficacy, the development of TYK2 degraders, such as proteolysis-targeting chimeras (PROTACs), offers a novel and potentially more effective therapeutic strategy. This technical guide provides an in-depth exploration of the role of TYK2 degradation in preclinical autoimmune disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

The Rationale for TYK2 Degradation in Autoimmunity

TYK2 is a crucial intracellular enzyme that mediates signaling for cytokines implicated in the pathogenesis of numerous autoimmune disorders, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[1][2][3] These cytokines include type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[4][5][6] Dysregulation of these signaling pathways contributes to the chronic inflammation and immune dysregulation characteristic of autoimmune diseases.[3][7]

Targeted degradation of TYK2 protein offers several potential advantages over traditional inhibition:

-

Complete Target Inactivation: Degraders eliminate the entire protein, thereby ablating both its catalytic and non-catalytic scaffolding functions. This is particularly relevant for TYK2, where its scaffolding function is implicated in pro-inflammatory signaling.[8][9]

-

Enhanced Selectivity: By leveraging the specificity of both the target binder and the E3 ligase recruiter, PROTACs can achieve high selectivity for TYK2 over other closely related JAK family members, potentially minimizing off-target effects.[8][10]

-

Prolonged Duration of Action: The event-driven, catalytic nature of PROTACs can lead to a sustained pharmacological effect that outlasts the pharmacokinetic profile of the degrader molecule itself.

Quantitative Analysis of TYK2 Degraders

The development of potent and selective TYK2 degraders has been a key focus of recent research. The following tables summarize the in vitro and in vivo efficacy of notable TYK2 degraders from preclinical studies.

Table 1: In Vitro Potency and Selectivity of TYK2 Degraders

| Compound | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | JAK Family Selectivity | Reference |

| 15t | CRBN | Jurkat | 0.42 | 95 | Selective for TYK2 over JAK1, JAK2, JAK3 | [8][11] |

| Degrader 5 | VHL | Jurkat | Moderate (not specified) | Not specified | Selective for TYK2 over JAK1, JAK2, JAK3 | [10][12] |

| Degrader 37 | VHL | Jurkat | More potent than Degrader 5 | Not specified | Selective for TYK2 over JAK1, JAK2, JAK3 | [10][12] |

| KT-294 | Not specified | Human primary cells | Potent (not specified) | Full degradation | Exquisitely selective for TYK2 | [9] |

DC50: Concentration required for 50% maximal degradation; Dmax: Maximum percentage of protein degradation.

Table 2: Functional Inhibition of TYK2-Mediated Signaling by Degraders

| Compound | Signaling Pathway | Cellular Context | IC50 (nM) | Reference |

| 15t | IFN-α-induced p-STAT1 | Jurkat cells | 6.7 | [8] |

| 15t | IL-12-induced p-STAT4 | CD4+ T-cells (PBMCs) | Not specified (potent inhibition) | [8] |

| 15t | IL-6-induced p-STAT3 (JAK1/2 dependent) | CD3+ T-cells (PBMCs) | > 10,000 | [8] |

| KT-294 | IL-12/IL-23 and IFN-α pathways | Human primary cells | Potent inhibition | [9] |

IC50: Concentration required for 50% inhibition of the signaling event.

Signaling Pathways and aegradation aorkflow

Visualizing the complex biological processes involved in TYK2 signaling and degradation is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these key concepts.

TYK2 Signaling Pathways in Autoimmunity

Caption: TYK2 signaling in response to pro-inflammatory cytokines.

Mechanism of TYK2 Degradation by PROTACs

Caption: PROTAC-mediated degradation of TYK2 via the ubiquitin-proteasome system.

Experimental Workflow for Evaluating TYK2 Degraders

Caption: A typical experimental workflow for the preclinical evaluation of TYK2 degraders.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of TYK2 degraders.

Western Blot Analysis of TYK2 Degradation

Objective: To quantify the reduction in TYK2 protein levels in cells treated with a TYK2 degrader.

Materials:

-

Cell line (e.g., Jurkat T-cells)

-

TYK2 degrader and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus (for wet or semi-dry transfer)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies:

-

Anti-TYK2 (e.g., Proteintech, 67411-1-lg)

-

Anti-JAK1, Anti-JAK2, Anti-JAK3 (for selectivity)

-

Loading control: Anti-GAPDH or Anti-β-actin

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the TYK2 degrader or vehicle control for the desired time course (e.g., 2-36 hours).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TYK2 at 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBS-T.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBS-T.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the TYK2 signal to the loading control.

Proteasome-Dependent Degradation Assay

Objective: To confirm that the degradation of TYK2 is mediated by the proteasome.

Protocol:

-

Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) for a specified time (e.g., 2-4 hours).[8]

-

Co-treatment: Add the TYK2 degrader to the pre-treated cells and incubate for the optimal degradation time determined previously.

-

Analysis: Harvest cell lysates and perform Western blot analysis for TYK2 protein levels as described in Protocol 4.1. A rescue of TYK2 protein levels in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.[8]

Flow Cytometry Analysis of STAT Phosphorylation

Objective: To assess the functional consequence of TYK2 degradation on downstream signaling by measuring the phosphorylation of STAT proteins.

Materials:

-

Human PBMCs or other relevant immune cells

-

TYK2 degrader and vehicle control

-

Cytokines for stimulation (e.g., IFN-α, IL-12)

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies:

-

Cell surface markers (e.g., CD3, CD4)

-

Phospho-specific STAT antibodies (e.g., anti-p-STAT1, anti-p-STAT4)

-

-

Flow cytometer

Protocol:

-

Cell Preparation and Treatment: Isolate PBMCs and pre-treat with the TYK2 degrader or vehicle for a specified time (e.g., 1 hour).

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IFN-α or IL-12) for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

-

Staining: Stain the cells with a cocktail of antibodies for cell surface markers and intracellular phospho-STAT proteins.

-

Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the gated immune cell populations of interest.

Imiquimod-Induced Psoriasis Murine Model

Objective: To evaluate the in vivo efficacy of a TYK2 degrader in a preclinical model of psoriasis.

Materials:

-

Mice (e.g., C57BL/6)

-

Imiquimod cream (5%)

-

TYK2 degrader formulated for in vivo administration (e.g., intraperitoneal injection)

-

Calipers for measuring skin thickness

-

Reagents for histology (H&E staining) and immunohistochemistry (IHC)

-

Reagents for cytokine analysis (e.g., ELISA or multiplex assay)

Protocol:

-

Disease Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-6 consecutive days.[8]

-

Treatment: Administer the TYK2 degrader or vehicle control to the mice daily, starting from the day of disease induction or after the onset of symptoms.[8]

-

Clinical Scoring: Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[8]

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.

-

Histology: Process skin samples for H&E staining to assess epidermal thickness and immune cell infiltration.

-

Immunohistochemistry: Perform IHC staining on skin sections to measure the levels of TYK2 and inflammatory markers.

-

Cytokine Analysis: Homogenize skin or spleen tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or other immunoassays.

-

Flow Cytometry: Isolate immune cells from the skin or spleen to analyze the frequency of pathogenic T cell subsets (e.g., Th17 cells).[8]

-

Conclusion and Future Directions

The targeted degradation of TYK2 represents a promising therapeutic strategy for a wide range of autoimmune diseases. The preclinical data for TYK2 degraders demonstrate their potential for superior efficacy and selectivity compared to traditional inhibitors. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel TYK2 degraders.

Future research in this area will likely focus on:

-

The development of orally bioavailable TYK2 degraders with optimized pharmacokinetic and pharmacodynamic properties.

-

The exploration of TYK2 degradation in a broader range of autoimmune disease models.

-

The investigation of potential resistance mechanisms to TYK2 degradation.

-

The long-term safety and efficacy of TYK2 degraders in preclinical and clinical settings.

As our understanding of the intricacies of targeted protein degradation deepens, TYK2 degraders are poised to become a cornerstone of next-generation therapies for autoimmune and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. imavita.com [imavita.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. WO2023055901A2 - Methods for determining responsiveness to tyk2 inhibitors - Google Patents [patents.google.com]

- 9. kymeratx.com [kymeratx.com]

- 10. researchgate.net [researchgate.net]

- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC TYK2 Degrader-1 and its Modulation of the JAK-STAT Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC TYK2 degrader-1, a novel therapeutic modality designed to selectively eliminate Tyrosine Kinase 2 (TYK2) protein, a key component of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. This document details the mechanism of action, quantitative performance, and key experimental protocols for the evaluation of TYK2-targeting PROTACs, with a specific focus on the well-characterized and highly potent degrader, compound 15t .

Introduction to TYK2 and the JAK-STAT Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1] These signaling cascades are pivotal in regulating immune responses, and their aberrant activation is a hallmark of numerous autoimmune and inflammatory conditions.[1] TYK2 is specifically associated with the receptors for interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), making it a compelling therapeutic target.[1]

Upon cytokine binding to its receptor, associated JAKs, including TYK2, are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity.

PROTAC TYK2 Degrader-1: Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, TYK2), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.

PROTAC TYK2 degrader-1 facilitates the formation of a ternary complex between TYK2 and the E3 ligase. This proximity enables the E3 ligase to polyubiquitinate TYK2, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional inhibitors that only block the protein's activity.

Below is a diagram illustrating the mechanism of action of a PROTAC TYK2 degrader.

Quantitative Data for TYK2 PROTAC Degrader (Compound 15t)

Compound 15t is a highly potent and selective TYK2 degrader that utilizes the Cereblon (CRBN) E3 ligase.[1] Its efficacy and selectivity have been extensively characterized and are summarized in the tables below.

Table 1: In Vitro Degradation Potency and Selectivity of Compound 15t

| Parameter | Cell Line | Value | Reference |

| DC50 (TYK2 Degradation) | Jurkat | 0.42 nM | [1] |

| Dmax (TYK2 Degradation) | Jurkat | >95% | [1] |

| Selectivity vs. JAK1 | Jurkat | Spared | [1] |

| Selectivity vs. JAK2 | Jurkat | Spared | [1] |

| Selectivity vs. JAK3 | Jurkat | Spared | [1] |

-

DC50 : The concentration of the degrader that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of protein degradation achieved.

Table 2: Functional Inhibitory Activity of Compound 15t

| Assay | Cell Type | Pathway | IC50 | Reference |

| p-STAT4 Inhibition | PBMCs | IL-12 (TYK2-dependent) | 8.6 nM | [1] |

| p-STAT3 Inhibition | PBMCs | IL-6 (JAK1/JAK2-dependent) | >10,000 nM | [1] |

| p-STAT1 Inhibition | Jurkat | IFN-α (TYK2-dependent) | 6.7 nM | [1] |

-

IC50 : The concentration of the compound that inhibits the biological process by 50%.

-

p-STAT : Phosphorylated STAT.

Table 3: In Vivo Efficacy of Compound 15t in a Murine Psoriasis Model

| Treatment Group | Dosage | Administration | Outcome | Reference |

| Compound 15t | 5 mg/kg, daily | Intraperitoneal | Significant reduction in PASI score | [1] |

| Vehicle | - | Intraperitoneal | No significant change in PASI score | [1] |

-

PASI : Psoriasis Area and Severity Index.

Table 4: Pharmacokinetic Properties of Compound 15t

| Parameter | Administration | Value | Reference |

| Oral Bioavailability | Oral (10 mg/kg) | Negligible | [1] |

| In Vivo Efficacy | Intraperitoneal | Demonstrated | [1] |

Experimental Protocols

Detailed methodologies for the evaluation of PROTAC TYK2 degraders are provided below.

Western Blot for TYK2 Degradation

This protocol is used to quantify the extent of TYK2 protein degradation in cells treated with a PROTAC degrader.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat) at a suitable density and allow them to adhere overnight. Treat cells with the PROTAC TYK2 degrader at a range of concentrations for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, denature by boiling in sample buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for TYK2. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the TYK2 signal to the loading control signal. Calculate the percentage of TYK2 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vivo Imiquimod-Induced Psoriasis Model

This model is used to assess the in vivo efficacy of TYK2 degraders in a psoriasis-like skin inflammation model.[2]

Detailed Steps:

-

Animal Model: Use 8-10 week old female BALB/c or C57BL/6 mice.

-

Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-6 consecutive days.[2]

-

Treatment: Administer the PROTAC TYK2 degrader (e.g., 5 mg/kg of compound 15t) or vehicle control via intraperitoneal injection daily, starting from the first day of imiquimod application.[1]

-

Psoriasis Scoring (PASI): Evaluate the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and thickness of the back skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[3] The sum of these scores gives the cumulative PASI score.

-

Histological Analysis: At the end of the study, euthanize the mice and collect skin tissue samples. Fix the samples in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[3]

Flow Cytometry for STAT Phosphorylation

This assay measures the functional consequence of TYK2 degradation on downstream signaling in primary human immune cells.

Detailed Steps:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Treatment: Pre-incubate PBMCs with the PROTAC TYK2 degrader or vehicle control for a specified period.

-

Cytokine Stimulation: Stimulate the cells with a cytokine that activates the TYK2 pathway, such as IL-12 (e.g., 10 ng/mL for 15-30 minutes), to induce STAT4 phosphorylation.[4]

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol) to allow intracellular antibody staining.

-

Antibody Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T helper cells) and an antibody specific for phosphorylated STAT4 (p-STAT4).

-

Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of p-STAT4 positive cells within the desired cell population (e.g., CD4+ T cells).[4]

Conclusion

PROTAC TYK2 degraders represent a promising therapeutic strategy for autoimmune and inflammatory diseases by selectively eliminating the TYK2 protein. The well-characterized degrader, compound 15t , demonstrates high potency and selectivity in vitro and significant efficacy in a preclinical psoriasis model.[1] The experimental protocols detailed in this guide provide a robust framework for the evaluation and development of this novel class of therapeutics. Further optimization to improve pharmacokinetic properties, such as oral bioavailability, will be a key focus for the clinical translation of TYK2-targeting PROTACs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Ternary Complex of PROTAC TYK2 Degrader-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond simple inhibition to induce the degradation of target proteins. This guide delves into the core mechanism of a PROTAC targeting Tyrosine Kinase 2 (TYK2), a key mediator in cytokine signaling pathways implicated in autoimmune diseases. The formation of a stable and productive ternary complex, comprising the PROTAC, the target protein (TYK2), and an E3 ubiquitin ligase, is the critical event initiating the downstream degradation cascade. This document provides a comprehensive overview of the formation and characterization of the ternary complex formed by a representative PROTAC TYK2 degrader.

PROTAC TYK2 Degrader-1: Mechanism of Action

PROTAC TYK2 degrader-1 is a heterobifunctional molecule designed to simultaneously bind to TYK2 and an E3 ubiquitin ligase, thereby inducing the proximity-mediated ubiquitination and subsequent proteasomal degradation of TYK2. This process effectively eliminates both the enzymatic and scaffolding functions of TYK2.

Figure 1: General mechanism of action for a PROTAC TYK2 degrader.

Quantitative Analysis of TYK2 Degradation

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Compound | DC50 (nM) | Dmax (%) | Cell Line | Assay |

| PROTAC TYK2 degradation agent1[1][2] | 14 | >90 (inferred) | Jurkat | Western Blot |

| 15t (a potent TYK2 degrader)[3] | 0.42 | 95 | Jurkat | Western Blot |

| KT-294 (a selective TYK2 degrader)[4] | 0.08 | >90 (inferred) | Human PBMC | Proteomics |

| ITK degrader 1 (for comparison)[5] | 3.6 | >90 (inferred) | In vivo (mice) | Not Specified |

Biophysical Characterization of the Ternary Complex

The formation and stability of the ternary complex are crucial for efficient degradation. Several biophysical techniques are employed to characterize these interactions.[6][7][8]

| Assay | Purpose | Key Parameters |

| Surface Plasmon Resonance (SPR) | Measures binding kinetics and affinity of binary and ternary complexes. | KD (dissociation constant), kon (association rate), koff (dissociation rate) |

| Isothermal Titration Calorimetry (ITC) | Determines the thermodynamics of binding interactions. | KD, ΔH (enthalpy change), ΔS (entropy change) |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Homogeneous assay to quantify ternary complex formation in solution. | FRET ratio, IC50 |

| Biolayer Interferometry (BLI) | Real-time, label-free analysis of protein-small molecule and protein-protein interactions. | KD, kon, koff |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PROTAC function.

Western Blot for TYK2 Degradation

-

Cell Culture and Treatment: Jurkat cells are cultured to a density of 1x106 cells/mL. Cells are then treated with varying concentrations of the PROTAC TYK2 degrader or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TYK2 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Chemiluminescent signal is detected, and band intensities are quantified using densitometry software. The level of TYK2 is normalized to the loading control.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

-

Immobilization: An E3 ligase (e.g., VHL or CRBN complex) is immobilized on a sensor chip.

-

Binary Interaction (PROTAC-E3 Ligase): The PROTAC is injected over the sensor surface to determine the binding kinetics and affinity to the E3 ligase.

-

Binary Interaction (PROTAC-TYK2): In a separate experiment, TYK2 is immobilized, and the PROTAC is injected to measure their interaction.

-

Ternary Complex Formation: A pre-incubated mixture of TYK2 and the PROTAC is injected over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

-

Data Analysis: Sensorgrams are analyzed using appropriate binding models to calculate kinetic and affinity constants.

Figure 2: Workflow for SPR-based analysis of ternary complex formation.

TYK2 Signaling Pathways

Understanding the signaling pathways in which TYK2 is involved is crucial for assessing the functional consequences of its degradation. TYK2 is a non-receptor tyrosine kinase that plays a critical role in the signaling of several cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23.[3][4]

Figure 3: Simplified TYK2 signaling pathway.

Conclusion

The formation of a stable and cooperative ternary complex is the cornerstone of effective protein degradation by PROTACs. For TYK2, this involves the intricate interplay between the degrader molecule, the TYK2 protein, and an E3 ligase. A thorough understanding and characterization of this complex, utilizing a suite of biophysical and cellular assays, are paramount for the rational design and optimization of novel TYK2-targeting therapeutics for autoimmune and inflammatory diseases. The data and protocols presented herein provide a foundational guide for researchers in this exciting and rapidly evolving field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC TYK2 degradation agent1 | PROTACs | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kymeratx.com [kymeratx.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dalriadatx.com [dalriadatx.com]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Kinetics of PROTAC TYK2 Degraders

This technical guide provides a comprehensive overview of the binding affinity, kinetics, and mechanism of action for proteolysis-targeting chimeras (PROTACs) designed to degrade Tyrosine Kinase 2 (TYK2). It is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and targeted protein degradation. This document details the crucial role of TYK2 in immune signaling pathways, summarizes key quantitative data for specific TYK2 degraders, and outlines the detailed experimental protocols used for their characterization.

Introduction to TYK2 and PROTAC Technology

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family.[1][2] It plays a critical role in mediating immune and inflammatory signaling pathways initiated by cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[3][4] By activating downstream Signal Transducer and Activator of Transcription (STAT) proteins, TYK2 is integral to the function of both innate and adaptive immune cells.[1][5] Its involvement in the pathogenesis of numerous immune-mediated diseases, including psoriasis, lupus, and psoriatic arthritis, makes it a compelling therapeutic target.[1][4]

PROTACs are heterobifunctional molecules designed to induce targeted protein degradation.[6] They consist of two distinct ligands connected by a linker: one binds to a target protein (in this case, TYK2), and the other recruits an E3 ubiquitin ligase.[6] This proximity induces the formation of a ternary complex (Target-PROTAC-E3 Ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[6][7] This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors that rely on occupancy-based inhibition.[8]

The TYK2 Signaling Pathway

TYK2 functions as a crucial component of the JAK-STAT signaling cascade. The process is initiated when a cytokine, such as IL-12, IL-23, or Type I IFN, binds to its specific receptor on the cell surface.[3][4] This binding event causes receptor dimerization, bringing the associated TYK2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation.[3][4] The activated kinases then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by the activated JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1][4][5]

PROTAC-Mediated TYK2 Degradation

The mechanism of action for a TYK2 PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to TYK2 and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[8][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of TYK2. Following poly-ubiquitination, TYK2 is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[7] A "hook effect," where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes, is a characteristic feature of this mechanism.[9]

Quantitative Data for TYK2 Degraders

The efficacy of a PROTAC is defined by several key parameters, including its binding affinity to the target and E3 ligase, and its cellular potency in inducing degradation (DC₅₀ and Dₘₐₓ). Below is a summary of publicly available data for specific TYK2 degraders.

Degradation Potency and Binding Affinity

| Compound Name | E3 Ligase Recruited | DC₅₀ (nM) | Dₘₐₓ (%) | Target Binding (IC₅₀, nM) | Cell Line | Citation |

| Degrader 15t | CRBN | 0.42 | 95 | > 10,000 (TYK2-JH1) | Jurkat | [9] |

| PROTAC TYK2 degradation agent1 (Degrader 37) | Not Specified | 14 | >90 (at 1 µM) | Not Reported | Jurkat | [10][11][12] |

| PROTAC TYK2 degrader-1 (CPD-155) | VHL | Not Reported | >60 | Not Reported | Not Reported | [13] |

-

DC₅₀ : Half-maximal degradation concentration.

-

Dₘₐₓ : Maximum percentage of degradation observed.

-

IC₅₀ : Half-maximal inhibitory concentration. Note: Degrader 15t is based on an allosteric inhibitor binding to the JH2 pseudokinase domain, not the active JH1 kinase domain, conferring high selectivity.[9]

Degradation Kinetics of Degrader 15t

Time-course experiments reveal the speed and duration of protein knockdown.

| Compound Name | Concentration | Time Point | TYK2 Degradation (%) | Citation |

| Degrader 15t | 10 nM | 4 h | Significant reduction | [9] |

| 10 nM | 10 h | ~90 | [9] | |

| 10 nM | 36 h | ~90 (sustained) | [9] |

Experimental Protocols

Characterizing a PROTAC degrader requires a suite of biophysical, biochemical, and cell-based assays.

Western Blotting for Protein Degradation

This is the standard method to quantify changes in cellular protein levels following PROTAC treatment.[14]

Methodology:

-

Cell Culture and Treatment : Plate cells (e.g., Jurkat T-cells) and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 6-24 hours).[9][10]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]

-

SDS-PAGE and Transfer : Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to TYK2, followed by a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Detection : Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

-

Data Analysis : Quantify band intensity using densitometry software. Normalize TYK2 levels to the loading control and plot as a percentage of the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Biophysical Assays for Binding Affinity and Kinetics

Label-free techniques like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are essential for characterizing the binary (PROTAC-Target, PROTAC-Ligase) and ternary (Target-PROTAC-Ligase) interactions that drive degradation.[15][16][17]

SPR provides real-time kinetic data (kₐ, kₔ) and affinity data (Kₗ) for molecular interactions.[16][18]

Methodology for Ternary Complex Analysis:

-

Chip Preparation : Immobilize one of the proteins, typically the biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB), onto a streptavidin-coated sensor chip.[18][19]

-

Binary Interaction : To measure the PROTAC-E3 ligase interaction, flow a series of PROTAC concentrations over the chip and record the response units (RU). This determines the Kₗ for the binary complex.[18]

-

Ternary Interaction : To measure ternary complex formation, pre-incubate the PROTAC with a near-saturating concentration of the target protein (TYK2).[19][20] Flow this mixture over the E3-ligase-functionalized chip.

-

Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ = kₔ/kₐ) for both binary and ternary complexes.[19]

-

Cooperativity (α) : Calculate the cooperativity factor (α = Kₗᵇⁱⁿᵃʳʸ / Kₗᵗᵉʳⁿᵃʳʸ). An α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for the E3 ligase, which is often correlated with potent degradation.[17][18]

ITC is the gold standard for measuring the thermodynamics of binding, directly providing the binding affinity (Kₗ), enthalpy (ΔH), and stoichiometry (n) of an interaction in a single experiment.[21][22]

Methodology:

-

Sample Preparation : Prepare purified protein (e.g., E3 ligase) in the sample cell and the PROTAC in the injection syringe. Ensure precise buffer matching between the cell and syringe to minimize heats of dilution.[21]

-

Titration : Perform a series of small, sequential injections of the PROTAC solution into the protein solution while maintaining a constant temperature.[23]

-

Heat Measurement : Measure the minute heat changes (exothermic or endothermic) that occur upon binding after each injection.

-

Data Analysis : Integrate the heat-flow peaks and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine Kₗ, ΔH, and n.[21][23]

BLI is another label-free optical technique that monitors biomolecular interactions in real-time. It measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[24][25]

Methodology:

-

Sensor Preparation : Immobilize a biotinylated ligand (e.g., E3 ligase) onto a streptavidin-coated biosensor tip.[15]

-

Baseline : Dip the sensor into assay buffer to establish a stable baseline.

-

Association : Move the sensor into wells containing varying concentrations of the analyte (e.g., target protein and PROTAC) and measure the wavelength shift in the interference pattern over time.[25]

-

Dissociation : Transfer the sensor back into buffer-only wells to monitor the dissociation of the complex.

-

Data Analysis : Analyze the real-time binding data to calculate kinetic constants (kₐ, kₔ) and affinity (Kₗ).[26]

Conclusion

The development of potent and selective TYK2 degraders represents a promising therapeutic strategy for a range of immune-mediated diseases. A thorough characterization of their binding affinity and kinetics is paramount to understanding their mechanism of action and optimizing their design. As demonstrated by potent molecules like degrader 15t, achieving high degradation efficacy (low-nanomolar DC₅₀ and high Dₘₐₓ) is feasible. The application of a comprehensive suite of assays—from cell-based Western blots to biophysical techniques like SPR, ITC, and BLI—is critical for elucidating the complex interplay between binary binding, ternary complex formation, and cellular degradation. This guide provides the foundational knowledge and methodological framework for researchers to advance the discovery and development of next-generation TYK2-targeted therapeutics.

References

- 1. bms.com [bms.com]

- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.co.jp]

- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PROTAC TYK2 degradation agent1 | PROTACs | TargetMol [targetmol.com]

- 12. PROTAC TYK2 degradation agent1 [shop.labclinics.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. aragen.com [aragen.com]

- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cytivalifesciences.com [cytivalifesciences.com]

- 21. benchchem.com [benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. tainstruments.com [tainstruments.com]

- 24. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]

- 25. Bio-layer interferometry - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

The Cellular Consequences of TYK2 Protein Knockdown: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, plays a pivotal role in cytokine signaling pathways that govern a wide array of cellular processes, including immune responses, inflammation, and cell survival. Dysregulation of TYK2 activity has been implicated in the pathogenesis of various autoimmune diseases and cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the cellular consequences of TYK2 protein knockdown, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows.